Prop-2-enimidamide

Vue d'ensemble

Description

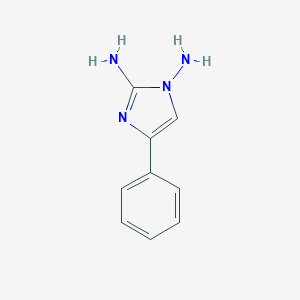

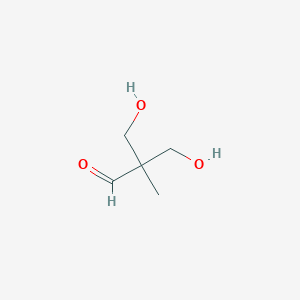

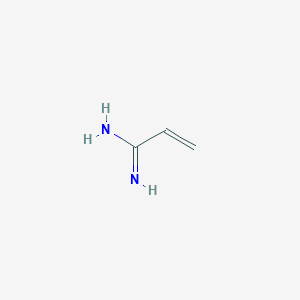

Prop-2-enimidamide, also known as 2-Propenimidamide, is a chemical compound with the molecular formula C3H6N2 . It is also referred to by other names such as acrylamidine, acrylimidamide, and others .

Synthesis Analysis

The synthesis of prop-2-enamide-based compounds has been reported in several studies. For instance, a study reported the synthesis of differently substituted phenol and aniline derivatives reacting with propargyl bromide in the presence of K2CO3 base and acetone as solvent . Another study reported the synthesis of two compounds, N-prop-2-ynylacrylamide and N-prop-2-ynylbut-2-enamide, by treating propargylamine with acryloyl chloride and crotonyl chloride respectively .Molecular Structure Analysis

The molecular structure of Prop-2-enimidamide consists of 3 Carbon atoms, 6 Hydrogen atoms, and 2 Nitrogen atoms . The average mass is 70.093 Da and the monoisotopic mass is 70.053101 Da .Chemical Reactions Analysis

The chemical reactions involving prop-2-enamide-based compounds have been studied in the context of their use as additives in water-based drilling fluids . The reaction conditions were optimized for the synthesis of the terpolymer and tetrapolymer .Physical And Chemical Properties Analysis

The physical and chemical properties of prop-2-enamide-based compounds have been studied in the context of their use as property enhancers in aqueous bentonite mud . Both copolymers exhibited effectiveness in mud viscosity enhancement .Applications De Recherche Scientifique

1. Cancer Development and Chemotherapy

Prop-2-enimidamide, known as propofol, impacts cancer development and chemotherapy. It regulates microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), influencing various signaling pathways such as HIF-1α, MAPK, NF-κB, and Nrf2. Propofol also modulates host immune function. However, its exact correlation with cancer requires further investigation including animal trials and prospective clinical studies (Jiang, Liu, Huang, Zhang, & Kang, 2018).

2. Immunomodulatory Properties

Prop-2-enimidamide (propolis) is known for its immunomodulatory and antitumor properties. It affects antibody production and various cells of the immune system. Its stimulant action on natural killer cells against tumor cells is notable, as is its inhibitory effect on lymphoproliferation. In vitro and in vivo studies demonstrate propolis's modulatory action on murine peritoneal macrophages and its significant role in immunity (Sforcin, 2007).

3. Antituberculosis Activity

Derivatives of 3-(5-nitrofuran-2-yl)prop-2-en-1-one exhibit potent antituberculosis activity. They inhibit Mycobacterium tuberculosis growth and target mycobacterial arylamine N-acetyltransferase (NAT), essential for the intracellular survival of M. tuberculosis. This research provides insights for developing new antituberculosis drugs with mycobacterial NAT inhibition mechanisms (Agre, Tawari, Maitra, Gupta, Munshi, Degani, & Bhakta, 2020).

4. Zika Virus Inhibition

A study on (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799) identified it as a potent inhibitor of Zika virus replication. It functions by inhibiting NS4A-mediated formation of Zika virus replication compartments in the endoplasmic reticulum. This research represents a significant step in developing treatments against Zika virus, highlighting a novel target and chemical matter for new ZIKV antivirals (Riva, Goellner, Biering, Huang, Rubanov, Haselmann, Warnes, De Jesus, Martin-Sancho, Terskikh, Harris, Pinkerton, Bartenschlager, & Chanda, 2021).

5. Neuroprotective Properties

Propofol (2,6‐diisopropylphenol), another form of Prop-2-enimidamide, shows neuroprotective effects. It reduces cerebral blood flow and intracranial pressure, acting as a potent antioxidant with anti-inflammatory properties. Laboratory investigations reveal its potential to protect the brain from ischemic injury, highlighting its significance in clinical settings (Kotani, Shimazawa, Yoshimura, Iwama, & Hara, 2008).

Orientations Futures

Propriétés

IUPAC Name |

prop-2-enimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2/c1-2-3(4)5/h2H,1H2,(H3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPUQAAUHKSVKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316525 | |

| Record name | 2-Propenimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prop-2-enimidamide | |

CAS RN |

19408-49-2 | |

| Record name | 2-Propenimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19408-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.